2-Methyl-6-nitrophenyl isocyanate
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Overview
Description
2-Methyl-6-nitrophenyl isocyanate is an aromatic isocyanate compound with the molecular formula C8H6N2O3. It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and an isocyanate group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
2-Methyl-6-nitroaniline+Phosgene→2-Methyl-6-nitrophenyl isocyanate+Hydrochloric acid
Another method involves the use of non-phosgene routes, such as the reaction of 2-methyl-6-nitroaniline with carbon monoxide and a suitable catalyst. This method is considered safer and more environmentally friendly compared to the phosgene route .
Industrial Production Methods
Industrial production of this compound typically employs the phosgene method due to its efficiency and high yield. advancements in non-phosgene methods are being explored to reduce the environmental and health risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Reacts with water to form carbamic acid, which can further decompose to form carbon dioxide and an amine.
Common Reagents and Conditions
Amines: React with this compound to form substituted ureas.
Alcohols: React to form carbamates (urethanes).
Water: Reacts to form carbamic acid and subsequently decomposes.
Major Products Formed
Substituted Ureas: Formed from the reaction with amines.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
Scientific Research Applications
2-Methyl-6-nitrophenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of new molecules, particularly in the formation of ureas and carbamates.
Chemical Modification of Biomolecules: The nitro group can participate in reactions for the chemical modification of proteins and antibodies.
Material Science: Employed in the development of novel materials with specific properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrophenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) reacts with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbamic acid, respectively. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl isocyanate: Lacks the nitro group, resulting in different reactivity and applications.
6-Nitrophenyl isocyanate: Lacks the methyl group, affecting its chemical properties and reactivity.
Phenyl isocyanate: Lacks both the methyl and nitro groups, making it less reactive compared to 2-Methyl-6-nitrophenyl isocyanate.
Uniqueness
This compound is unique due to the presence of both the methyl and nitro groups on the phenyl ring. These substituents influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-isocyanato-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDOZQPANZDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393752 |
Source
|
Record name | 2-Methyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56327-78-7 |
Source
|
Record name | 2-Methyl-6-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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